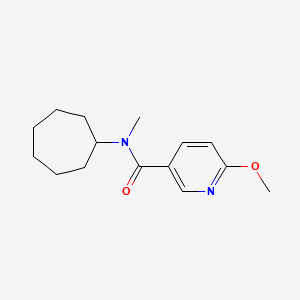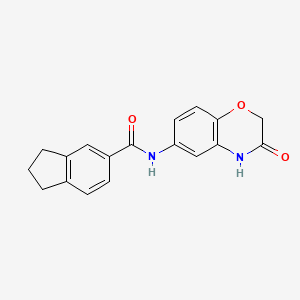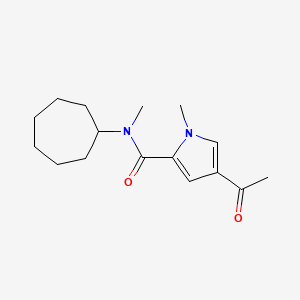
N-cycloheptyl-6-methoxy-N-methylpyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cycloheptyl-6-methoxy-N-methylpyridine-3-carboxamide, also known as CERC-501, is a novel drug compound that has been developed as a potential treatment for a range of psychiatric and neurological disorders.
Mecanismo De Acción
N-cycloheptyl-6-methoxy-N-methylpyridine-3-carboxamide acts as a selective antagonist of the kappa opioid receptor (KOR), which is a type of opioid receptor that is involved in the regulation of pain, stress, and mood. By blocking the activity of KOR, N-cycloheptyl-6-methoxy-N-methylpyridine-3-carboxamide can increase the activity of the brain's reward system, which is associated with positive mood, motivation, and pleasure.
Biochemical and Physiological Effects:
Studies have shown that N-cycloheptyl-6-methoxy-N-methylpyridine-3-carboxamide can modulate the activity of several neurotransmitter systems, including dopamine, serotonin, and glutamate. By increasing the activity of these systems, N-cycloheptyl-6-methoxy-N-methylpyridine-3-carboxamide can promote positive mood, motivation, and pleasure. Additionally, N-cycloheptyl-6-methoxy-N-methylpyridine-3-carboxamide has been shown to reduce stress and anxiety-related behaviors in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-cycloheptyl-6-methoxy-N-methylpyridine-3-carboxamide in lab experiments is its high selectivity for KOR, which allows for precise modulation of the brain's reward system. However, one limitation is that the effects of N-cycloheptyl-6-methoxy-N-methylpyridine-3-carboxamide on human subjects are not yet fully understood, and further research is needed to determine its safety and efficacy in clinical settings.
Direcciones Futuras
There are several future directions for research on N-cycloheptyl-6-methoxy-N-methylpyridine-3-carboxamide. One potential direction is the investigation of its therapeutic potential in depression, addiction, and other psychiatric and neurological disorders. Additionally, further research is needed to determine the optimal dosage and administration method for N-cycloheptyl-6-methoxy-N-methylpyridine-3-carboxamide, as well as its long-term effects on the brain and body. Finally, studies on the potential interactions between N-cycloheptyl-6-methoxy-N-methylpyridine-3-carboxamide and other drugs or substances should be conducted to ensure its safety and efficacy in clinical settings.
Métodos De Síntesis
N-cycloheptyl-6-methoxy-N-methylpyridine-3-carboxamide is synthesized through a multi-step process that involves the reaction of several chemical compounds. The synthesis begins with the reaction of 3,4-dihydro-2H-pyran with 3-chloro-2-methylpyridine to form 3-(2-methylpyridin-3-yl)-4,5-dihydro-2H-pyran. This intermediate is then reacted with cycloheptylamine and 6-methoxy-2-naphthoic acid to form the final product, N-cycloheptyl-6-methoxy-N-methylpyridine-3-carboxamide.
Aplicaciones Científicas De Investigación
N-cycloheptyl-6-methoxy-N-methylpyridine-3-carboxamide has been investigated for its potential therapeutic effects in a range of psychiatric and neurological disorders, including depression, anxiety, addiction, and Parkinson's disease. Studies have shown that N-cycloheptyl-6-methoxy-N-methylpyridine-3-carboxamide can modulate the activity of the brain's reward system, which is involved in the regulation of mood, motivation, and addiction.
Propiedades
IUPAC Name |
N-cycloheptyl-6-methoxy-N-methylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-17(13-7-5-3-4-6-8-13)15(18)12-9-10-14(19-2)16-11-12/h9-11,13H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXAQCOCQBMNXJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCCC1)C(=O)C2=CN=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-2-methoxyethanone](/img/structure/B7504984.png)
![2-[[4-(4-chlorophenyl)-5-[1-(dimethylamino)ethyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methylpropyl)acetamide](/img/structure/B7504991.png)
![2-[Cyclopentyl(methyl)amino]-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B7504995.png)
![2-[Cyclopentyl(methyl)amino]-1-piperidin-1-ylethanone](/img/structure/B7505000.png)




![1-[4-[(4-Fluorophenyl)methyl]-1,4-diazepan-1-yl]ethanone](/img/structure/B7505032.png)




